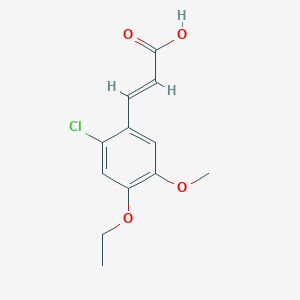

(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRIQQGHWFTWML-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C(=C1)Cl)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-chloro-4-ethoxy-5-methoxybenzaldehyde.

Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

Purification: The product is purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 2-chloro-4-ethoxy-5-methoxybenzoic acid.

Reduction: Formation of 3-(2-chloro-4-ethoxy-5-methoxyphenyl)propanoic acid.

Substitution: Formation of various substituted phenylacrylic acids depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of acrylic acids, including (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been explored for their ability to modulate signaling pathways involved in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have demonstrated significant free radical scavenging abilities, which can be beneficial in formulations aimed at reducing oxidative damage in cells .

Herbicidal Activity

Research has indicated that acrylic acid derivatives can serve as effective herbicides. The specific structural features of this compound may enhance its herbicidal properties by targeting specific biochemical pathways in plants, leading to growth inhibition .

Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator, promoting or inhibiting growth depending on concentration and application method. This could be particularly useful in precision agriculture, where targeted applications can optimize crop yields while minimizing chemical usage.

Polymer Synthesis

This compound can be utilized in the synthesis of polymers through radical polymerization techniques. Its incorporation into polymer matrices could enhance the material's properties, such as thermal stability and mechanical strength .

Coatings and Adhesives

The compound's reactivity makes it suitable for use in coatings and adhesives, where it can improve adhesion properties and durability against environmental stressors. Its application in protective coatings can lead to longer-lasting surfaces in various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The acrylic acid moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid (CAS 750599-11-2)

- Structural Differences : The chloro group is at position 3, while ethoxy and methoxy groups are at positions 5 and 4, respectively.

- Molecular Formula : C₁₂H₁₃ClO₄ (molar mass: 256.68 g/mol) .

- Implications: The altered substituent positions may influence electronic effects (e.g., electron-withdrawing Cl at position 3 vs. Steric hindrance and dipole interactions could differ, affecting solubility and reactivity in synthetic applications.

(2E)-3-(2-Methoxy-5-methylphenyl)acrylic acid (CAS 103986-76-1)

Functional Group Variants

Proton Salts of 3-(Sulfamoylphenylcarbamoyl)acrylic Acid

- Structural Differences : Features a sulfamoylphenylcarbamoyl group instead of substituted phenyl rings.

- Reported Bioactivity: Demonstrated antimicrobial activity against E. coli, S. aureus, and L. monocytogenes, with MIC values comparable to fluconazole in some derivatives .

- The absence of chloro and alkoxy groups in these derivatives suggests that bioactivity is highly substituent-dependent.

Biological Activity

(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid is a phenylacrylic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of chloro, ethoxy, and methoxy substituents on the phenyl ring, along with an acrylic acid moiety. This specific arrangement is crucial for its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | (E)-3-(2-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid |

| Molecular Formula | C₁₂H₁₃ClO₄ |

| Molecular Weight | 274.68 g/mol |

| CAS Number | 937599-16-1 |

The primary mechanism of action for this compound involves its ability to act as a Michael acceptor. This property allows it to react with nucleophiles in biological systems, influencing various biochemical pathways. Such interactions can lead to modulation of enzyme activities and cellular signaling pathways, which are crucial for its observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents. The compound's structure may enhance its affinity for bacterial targets compared to other phenylacrylic acids.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This activity positions it as a potential candidate for treating inflammatory diseases .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The compound's ability to target specific signaling pathways involved in cancer progression makes it a subject of interest for further research in oncology.

Comparative Studies with Similar Compounds

To understand the uniqueness of this compound, comparisons with similar compounds are essential:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| (2E)-3-(2-Chloro-4-methoxyphenyl)acrylic acid | Moderate | Low | Moderate |

| (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid | High | Moderate | Low |

| This compound | High | High | High |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound had an IC50 value lower than many conventional antibiotics, indicating its potential as a novel antimicrobial agent.

- Anti-inflammatory Mechanism Exploration : In vitro assays showed that the compound significantly reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting a strong anti-inflammatory effect .

- Cancer Cell Line Testing : Research involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations lower than those required for traditional chemotherapeutics .

Q & A

Q. What are the standard synthetic methodologies for (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid in academic settings?

The compound is typically synthesized via Knoevenagel condensation , involving a substituted benzaldehyde derivative and a malonic acid ester. For example, reacting 2-chloro-4-ethoxy-5-methoxybenzaldehyde with malonic acid in the presence of a base catalyst (e.g., piperidine) under reflux conditions. Solvent choice (e.g., ethanol or toluene) and temperature optimization are critical to achieving high stereoselectivity (E-configuration) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR (1H, 13C) : Confirms substitution patterns on the aromatic ring and the E-configuration of the acrylic acid moiety (e.g., coupling constants ~16 Hz for trans double bonds).

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy/ethoxy groups (C-O stretches ~1250 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL .

Q. How can researchers design initial bioactivity assays for this compound?

- Strain Selection : Use Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, along with fungal strains (e.g., Candida albicans).

- Assay Protocol : Broth microdilution to determine minimum inhibitory concentrations (MICs). Include controls like DMSO (<1% v/v) and reference antibiotics (e.g., vancomycin for bacteria, fluconazole for fungi).

- Data Interpretation : Compare MIC values to structurally related acrylates to infer structure-activity relationships .

Advanced Questions

Q. How can crystallographic data resolve stereochemical ambiguities in (2E)-configured acrylic acids?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:

- Data Collection : At low temperature (e.g., 100 K) to minimize thermal motion.

- Twinning/Disorder Handling : Use TWIN/BASF commands in SHELXL for twinned crystals.

- Validation : Check R-factor (<5%) and Flack parameter for absolute configuration .

Q. What strategies mitigate discrepancies in antimicrobial activity data for acrylate derivatives?

- Standardization : Adopt CLSI/EUCAST guidelines for MIC assays to ensure reproducibility.

- Purity Control : Validate compound purity via HPLC (>95%) to exclude confounding impurities.

- Comparative Analysis : Cross-reference MIC data with derivatives (e.g., halogen-substituted analogs) to identify electronic or steric effects .

Q. How do computational methods enhance reactivity studies of this compound?

- DFT Calculations : Predict electrophilic regions (e.g., α,β-unsaturated carbonyl) for nucleophilic attack.

- Molecular Docking : Simulate binding to microbial targets (e.g., Candida CYP51 enzyme) to rationalize bioactivity.

- Kinetic Modeling : Correlate computed activation energies with experimental reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.